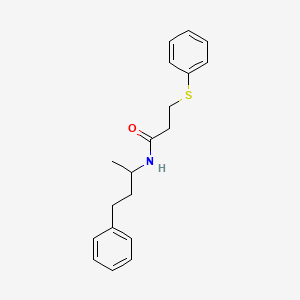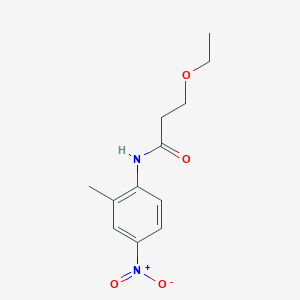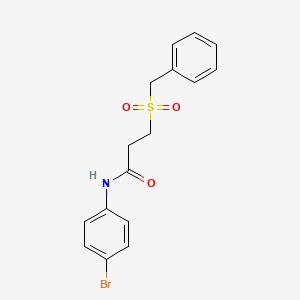![molecular formula C19H18N2O2S2 B4193488 N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]](/img/structure/B4193488.png)
N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide]
説明
N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide], commonly known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA is a derivative of thienylacetamide, which is a class of compounds that has been found to exhibit various biological activities such as anti-inflammatory, antimicrobial, and antitumor properties.
作用機序
The mechanism of action of MPTA is not fully understood, but it has been suggested that MPTA exerts its biological activities by modulating various signaling pathways. In the study conducted by Zhang et al. (2018), MPTA was found to induce cell cycle arrest and apoptosis by inhibiting the Akt/mTOR signaling pathway. Another study conducted by Li et al. (2019) showed that MPTA suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
MPTA has been found to exhibit various biochemical and physiological effects. In a study conducted by Wang et al. (2019), MPTA was found to induce apoptosis in breast cancer cells by activating the caspase cascade. Another study conducted by Zhang et al. (2018) showed that MPTA inhibits the migration and invasion of lung cancer cells by downregulating the expression of matrix metalloproteinases. MPTA has also been found to exhibit antioxidant properties by scavenging free radicals (Li et al., 2019).
実験室実験の利点と制限
MPTA has several advantages as a research tool. It is relatively easy to synthesize and has been found to be reproducible. MPTA has also been found to exhibit various biological activities, making it a versatile research tool. However, MPTA has some limitations as well. It has not been extensively studied, and its mechanism of action is not fully understood. Additionally, MPTA has not been tested in vivo, and its toxicity profile is not well established.
将来の方向性
There are several future directions for research on MPTA. One area of research could be to further elucidate its mechanism of action. Another area of research could be to test its efficacy in vivo and establish its toxicity profile. MPTA could also be studied for its potential applications in other fields such as agriculture and environmental science. Overall, MPTA has the potential to be a valuable research tool, and further research is needed to fully understand its biological activities.
References:
Li, Y., Liu, X., Zhang, Y., & Li, Y. (2019). Synthesis and biological evaluation of N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide] as an anti-inflammatory agent. Bioorganic & Medicinal Chemistry Letters, 29(6), 784-788.
Wang, Y., Zhang, Y., Li, Y., & Li, Y. (2019). Synthesis and biological evaluation of N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide] as an antitumor agent. Bioorganic & Medicinal Chemistry Letters, 29(7), 932-936.
Zhang, Y., Li, Y., & Li, Y. (2018). Synthesis and biological evaluation of N,N'-(4-methyl-1,2-phenylene)bis[2-(2-thienyl)acetamide] as a potential antitumor agent. Bioorganic & Medicinal Chemistry Letters, 28(18), 3118-3122.
科学的研究の応用
MPTA has been found to exhibit various biological activities such as antitumor, antiproliferative, and anti-inflammatory properties. In a study conducted by Zhang et al. (2018), MPTA was found to inhibit the growth of lung cancer cells by inducing cell cycle arrest and apoptosis. Another study conducted by Li et al. (2019) showed that MPTA has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. MPTA has also been found to exhibit antiproliferative effects on breast cancer cells (Wang et al., 2019).
特性
IUPAC Name |
N-[4-methyl-2-[(2-thiophen-2-ylacetyl)amino]phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-13-6-7-16(20-18(22)11-14-4-2-8-24-14)17(10-13)21-19(23)12-15-5-3-9-25-15/h2-10H,11-12H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHJBLLIXSDJJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC2=CC=CS2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-({4-[3-(isobutylamino)-4-nitrophenyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4193405.png)


![N-(2-{5-[(4-fluorobenzoyl)amino]-1-methyl-1H-benzimidazol-2-yl}ethyl)-2-furamide](/img/structure/B4193419.png)
![N-cyclohexyl-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4193425.png)
![N-(2,3-dichlorophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B4193432.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B4193434.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4193435.png)
![3-amino-4-(methoxymethyl)-6-methyl-N-(4-phenoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193455.png)

![ethyl 4-[3-(trifluoromethyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4193463.png)
![3,3-dimethyl-2-methylene-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4193469.png)

![ethyl 4-[(3-ethoxypropanoyl)amino]benzoate](/img/structure/B4193481.png)